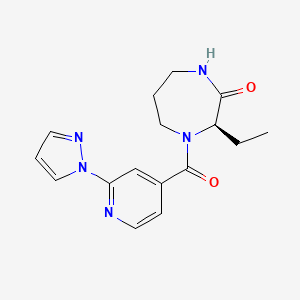![molecular formula C15H18F3N3O2 B7349293 (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349293.png)
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one, also known as TPA023, is a selective agonist of the GABA-A receptor subtype containing the α2 and α3 subunits. GABA-A receptors are the main inhibitory neurotransmitter receptors in the central nervous system, and their activation by TPA023 has potential applications in the treatment of anxiety disorders, insomnia, and epilepsy.
Mécanisme D'action
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one selectively activates GABA-A receptors containing the α2 and α3 subunits, which are predominantly expressed in the brain regions involved in anxiety, sleep, and epilepsy. Activation of these receptors by this compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in preclinical models, and clinical trials have demonstrated its efficacy in the treatment of anxiety disorders and insomnia. This compound has also been investigated for its anticonvulsant properties, and it has been shown to be effective in animal models of epilepsy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one has several advantages for lab experiments, including its selectivity for GABA-A receptors containing the α2 and α3 subunits, its well-characterized pharmacological properties, and its availability from commercial sources. However, this compound has some limitations, including its relatively low potency compared to other GABA-A receptor agonists and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one. One area of interest is the development of more potent and selective agonists of GABA-A receptors containing the α2 and α3 subunits. Another area of interest is the investigation of the role of these receptors in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of this compound derivatives with improved pharmacokinetic properties and reduced potential for off-target effects may lead to the development of novel therapeutics for anxiety disorders, insomnia, and epilepsy.
Méthodes De Synthèse
The synthesis of (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with 3-ethyl-4-formyl-1,4-diazepane in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized by several research groups, and the yield and purity of the product have been improved.
Applications De Recherche Scientifique
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and sedative effects in preclinical models, and clinical trials have demonstrated its efficacy in the treatment of anxiety disorders and insomnia. This compound has also been investigated for its anticonvulsant properties, and it has been shown to be effective in animal models of epilepsy.
Propriétés
IUPAC Name |
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-2-11-14(23)19-7-4-8-21(11)13(22)9-10-5-3-6-12(20-10)15(16,17)18/h3,5-6,11H,2,4,7-9H2,1H3,(H,19,23)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLDRPSFDVKEKZ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CC2=NC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)CC2=NC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-N-[(5-hydroxypyridin-3-yl)methyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B7349218.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7349224.png)
![N-[(5-hydroxypyridin-3-yl)methyl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B7349228.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7349230.png)
![(3S,4S)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349249.png)
![(2R,3R)-2-(2-ethylpyrazol-3-yl)-N-[(5-hydroxypyridin-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349257.png)
![(1R,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclohexane-1-carboxamide](/img/structure/B7349265.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7349268.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7349277.png)
![(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)
![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)
![(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349315.png)

![(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)